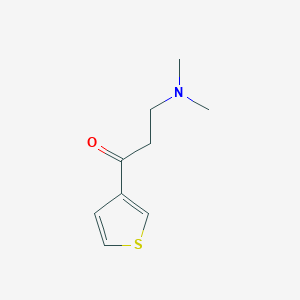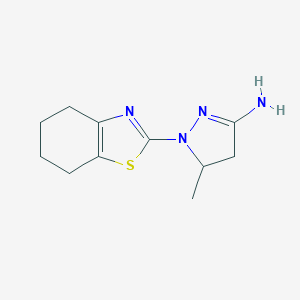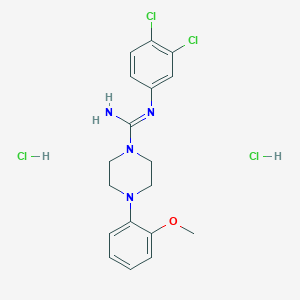
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective serotonin receptor agonist, which means that it has the ability to activate specific receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride involves the activation of specific serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain perception. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play important roles in the regulation of mood and pain perception.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in the regulation of mood and pain perception. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride in lab experiments is its high selectivity for specific serotonin receptors. This allows for more targeted research into the effects of serotonin receptor activation. However, one limitation is that the effects of the compound may vary depending on the animal model used, which can make it difficult to generalize findings to humans.
Direcciones Futuras
There are several future directions for research into N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride. One potential area of research is its use in the treatment of depression and anxiety disorders. Another area of research is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dichloroaniline and 2-methoxybenzaldehyde in the presence of a base catalyst to form the corresponding Schiff base. The Schiff base is then reacted with piperazine in the presence of a reducing agent to yield the final product. The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and schizophrenia.
Propiedades
Número CAS |
107707-55-1 |
|---|---|
Nombre del producto |
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride |
Fórmula molecular |
C18H22Cl4N4O |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
N'-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N4O.2ClH/c1-25-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(21)22-13-6-7-14(19)15(20)12-13;;/h2-7,12H,8-11H2,1H3,(H2,21,22);2*1H |
Clave InChI |
XPLLWKZMPKXZBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
Otros números CAS |
107707-55-1 |
Sinónimos |
1-Piperazinecarboximidamide, N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl )-, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



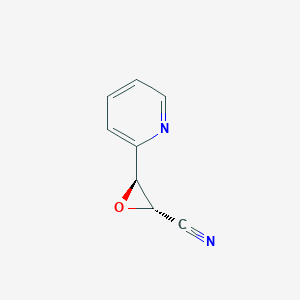
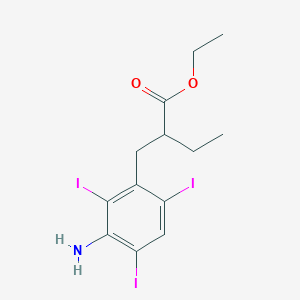
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)




